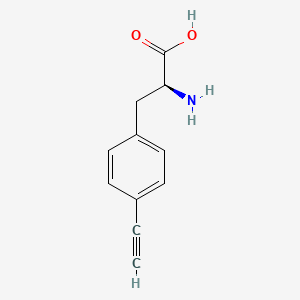

4-Ethynyl-L-phenylalanine

Übersicht

Beschreibung

p-Ethynylphenylalanine is a non-proteinogenic amino acid that has garnered significant interest due to its potent inhibitory effects on tryptophan hydroxylase, an enzyme crucial for serotonin biosynthesis . This compound is structurally similar to phenylalanine but features an ethynyl group at the para position of the benzene ring, which imparts unique chemical properties and biological activities.

Wirkmechanismus

Mode of Action

p-Ethynylphenylalanine inhibits TPH competitively and reversibly . It is a more potent and specific inhibitor of TPH than p-chlorophenylalanine (pCPA) . The compound has little inhibitory activity toward tyrosine hydroxylase, the initial and rate-limiting enzyme for catecholamine biosynthesis, and shows no inhibition of phenylalanine hydroxylase or tyrosinase .

Biochemical Pathways

The biochemical pathway for serotonin synthesis initially involves the conversion of L-tryptophan to 5-hydroxytryptophan by TPH . p-Ethynylphenylalanine inhibits this conversion, thereby affecting the synthesis of serotonin . This inhibition can contribute to the characterization of the role of serotonin in behavioral and physiological activities .

Pharmacokinetics

It is known that the compound is administered to rats at a dose of 30 mg/kg . More research is needed to fully understand the ADME properties of p-Ethynylphenylalanine and their impact on bioavailability.

Result of Action

Administration of p-Ethynylphenylalanine to rats resulted in a 95% decrease in TPH activity in brain homogenates and a concomitant decrease in serotonin and 5-hydroxyindole-3-acetic acid levels (85%) at 24 hours after injection . These results suggest that p-Ethynylphenylalanine is a selective, reversible, and potent inhibitor of TPH both in vitro and in vivo .

Action Environment

It is known that the compound’s inhibition of tph is competitive and reversible , suggesting that its efficacy could be influenced by the concentration of substrate present in the environment

Biochemische Analyse

Biochemical Properties

p-Ethynylphenylalanine is a potent, selective, reversible, and competitive inhibitor of tryptophan hydroxylase (TPH), an enzyme that plays a crucial role in serotonin biosynthesis . It interacts with TPH, inhibiting it more effectively than other known inhibitors such as p-chlorophenylalanine . The nature of this interaction is competitive and reversible, with a Ki value of 32.6 μM .

Cellular Effects

The effects of p-Ethynylphenylalanine on cells are primarily related to its influence on serotonin biosynthesis. By inhibiting TPH, p-Ethynylphenylalanine can reduce the production of serotonin, a neurotransmitter that plays a key role in various cellular processes, including cell signaling pathways and gene expression . This can lead to significant changes in cellular metabolism.

Molecular Mechanism

At the molecular level, p-Ethynylphenylalanine exerts its effects by binding to TPH and inhibiting its activity . This interaction is competitive, meaning that p-Ethynylphenylalanine competes with the natural substrate of TPH for binding sites. As a result, the presence of p-Ethynylphenylalanine can reduce the rate at which TPH converts tryptophan into 5-hydroxytryptophan, the first step in the biosynthesis of serotonin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of p-Ethynylphenylalanine can change over time. For example, studies have shown that the inhibition of TPH by p-Ethynylphenylalanine is reversible . This means that the effects of p-Ethynylphenylalanine can be reversed if the compound is removed, allowing TPH activity and serotonin production to return to normal levels .

Dosage Effects in Animal Models

In animal models, the effects of p-Ethynylphenylalanine can vary depending on the dosage. For instance, one study found that administration of p-Ethynylphenylalanine to rats at a dose of 30 mg/kg led to a 95% decrease in TPH activity in brain homogenates and a corresponding decrease in serotonin levels .

Metabolic Pathways

p-Ethynylphenylalanine is involved in the metabolic pathway of serotonin biosynthesis, where it acts as an inhibitor of TPH . This enzyme is responsible for the conversion of tryptophan into 5-hydroxytryptophan, the first step in the biosynthesis of serotonin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: p-Ethynylphenylalanine is typically synthesized via the Heck reaction. This involves the coupling of trimethylsilylacetylene with N-tert-butyloxycarbonyl-4-iodo-L-phenylalanine methyl ester . The reaction conditions generally include the use of a palladium catalyst and a base, such as triethylamine, under an inert atmosphere.

Industrial Production Methods: While specific industrial production methods for p-Ethynylphenylalanine are not extensively documented, the Heck reaction remains a cornerstone for its synthesis. Scaling up this reaction for industrial purposes would likely involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Reaktionstypen: p-Ethynylphenylalanin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Ethinylgruppe kann zu Carbonylverbindungen oxidiert werden.

Reduktion: Die Ethinylgruppe kann zu Alkenen oder Alkanen reduziert werden.

Substitution: Die Ethinylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Osmiumtetroxid.

Reduktion: Katalysatoren wie Palladium auf Kohlenstoff oder Wasserstoffgas.

Substitution: Nucleophile wie Amine oder Alkohole unter basischen Bedingungen.

Hauptprodukte:

Oxidation: Bildung von Aldehyden oder Ketonen.

Reduktion: Bildung von Alkenen oder Alkanen.

Substitution: Bildung von substituierten Phenylalaninderivaten.

Wissenschaftliche Forschungsanwendungen

p-Ethynylphenylalanin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexer Moleküle und als Sonde in mechanistischen Studien verwendet.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und biochemischer Assays eingesetzt.

5. Wirkmechanismus

p-Ethynylphenylalanin übt seine Wirkungen hauptsächlich durch Inhibition der Tryptophanhydroxylase aus, dem Enzym, das für die Umwandlung von Tryptophan in 5-Hydroxytryptophan, einer Vorstufe von Serotonin, verantwortlich ist . Die Inhibition ist kompetitiv und reversibel, wobei p-Ethynylphenylalanin an das aktive Zentrum des Enzyms bindet und so verhindert, dass das Substrat (Tryptophan) auf die katalytische Stelle zugreifen kann . Dies führt zu einem Abfall des Serotoninspiegels, was verschiedene physiologische und verhaltensbedingte Auswirkungen haben kann.

Ähnliche Verbindungen:

p-Chlorphenylalanin: Ein weiterer Inhibitor der Tryptophanhydroxylase, aber weniger potent als p-Ethynylphenylalanin.

Phenylalanin: Die Stammverbindung, der die Ethinylgruppe fehlt und die die Tryptophanhydroxylase nicht inhibiert.

Einzigartigkeit: p-Ethynylphenylalanin ist aufgrund seiner Ethinylgruppe einzigartig, die seine Fähigkeit verstärkt, die Tryptophanhydroxylase effektiver als ähnliche Verbindungen wie p-Chlorphenylalanin zu inhibieren . Dies macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf die Serotoninbiosynthese und verwandte physiologische Prozesse konzentriert.

Vergleich Mit ähnlichen Verbindungen

p-Chlorophenylalanine: Another inhibitor of tryptophan hydroxylase but less potent compared to p-Ethynylphenylalanine.

Phenylalanine: The parent compound, which lacks the ethynyl group and does not inhibit tryptophan hydroxylase.

Uniqueness: p-Ethynylphenylalanine is unique due to its ethynyl group, which enhances its ability to inhibit tryptophan hydroxylase more effectively than similar compounds like p-Chlorophenylalanine . This makes it a valuable tool in research focused on serotonin biosynthesis and related physiological processes.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(4-ethynylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h1,3-6,10H,7,12H2,(H,13,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDNGMUGVMESGE-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649147 | |

| Record name | 4-Ethynyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278605-15-5 | |

| Record name | 4-Ethynyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.